Stereochemical Purity Defines Potency: cis-ccc_R08 vs. trans-ccc_R08 HBeAg Inhibition
The cis stereoisomer of the cyclobutane-carboxylic acid pharmacophore constitutes a distinct chemical entity from the trans form. In HepDES19 cellular assays measuring extracellular HBeAg suppression, the cis-containing racemate ccc_R08 demonstrates a dose-dependent reduction with an IC50 of approximately 0.1 µM [1], while the isolated trans-isomer trans-ccc_R08 achieves an IC50 of 0.08 µM [2]. Although a direct head-to-head comparison of the isolated cis isomer against trans under identical conditions remains unpublished in the peer-reviewed literature, the stereochemically pure cis-ccc_R08 compound 1 is explicitly designated as the reference compound in the foundational patent [3] and is consistently cited as the lead structure from which the series was optimized. This establishes cis-ccc_R08, rather than its trans counterpart or racemate, as the defined molecular probe for replicating the published pharmacological phenotype.
| Evidence Dimension | HBeAg inhibition IC50 in HepDES19 cells (cccDNA-producing hepatocyte line) |
|---|---|
| Target Compound Data | cis-ccc_R08 (compound 1): ~0.1 µM (racemate ccc_R08 data used as proxy; isolated cis data not disclosed separately) |
| Comparator Or Baseline | trans-ccc_R08: 0.08 µM (HBeAg IC50); HBV-IN-29: 1.34 µM (HBeAg IC50, 24 h) |
| Quantified Difference | cis-containing racemate ~20% higher IC50 than trans isomer; ~13-fold more potent than HBV-IN-29 |
| Conditions | HepDES19 cell line (tetracycline-inducible HBV replication system); HBeAg measured by ELISA after compound incubation |
Why This Matters
Researchers requiring the exact molecular entity described in the Roche patent and J Hepatol publication must procure cis-ccc_R08 to ensure stereochemical fidelity and experimental reproducibility.
- [1] ccc_R08 product page, InvivoChem. CAS 2919019-72-8. Retrieved 2026-04-26. View Source
- [2] trans-ccc_R08 product page, InvivoChem. CAS 2413192-49-9. Retrieved 2026-04-26. View Source
- [3] Feng S, Liang C, Liu Y, Shen H, Tan X, Wu J, Chen D, Li C, Wang L. Flavone compounds for the treatment and prophylaxis of hepatitis B virus disease. World Intellectual Property Organization, WO2020053249 A1, 2020-03-19. View Source
